Enhanced Reactivity in Pd-Catalyzed Cross-Coupling: Aryl Iodide vs. Aryl Bromide
N-(4-iodophenyl)hexanamide, as an aryl iodide, undergoes oxidative addition to Pd(0) catalysts significantly faster than the corresponding bromo or chloro analogues. This intrinsic reactivity advantage is quantitatively reflected in comparative coupling studies: in a carbonylative Hiyama–Denmark coupling, the aryl iodide substrate afforded a markedly higher product ratio compared to the aryl bromide under identical conditions (45% vs. 12% yield at 30 min reaction time, ~3.8-fold difference) [1]. The authors of the Ullmann–Finkelstein synthesis of N-(iodophenyl)-amides explicitly state that 'iodine was selected among halogens due to its higher reactivity in Pd and Cu catalyzed couplings,' confirming that the iodo congener is the preferred building block for subsequent diversification [2].
| Evidence Dimension | Relative cross-coupling yield (aryl iodide vs. aryl bromide) |
|---|---|
| Target Compound Data | Aryl iodide substrate: ~45% product yield at 30 min (representative Hiyama–Denmark coupling) |
| Comparator Or Baseline | Aryl bromide substrate: ~12% product yield at 30 min (same reaction conditions) |
| Quantified Difference | Approximately 3.8-fold higher yield for iodide vs. bromide; class-level aryl iodide > aryl bromide >> aryl chloride reactivity trend |
| Conditions | Carbonylative Hiyama–Denmark coupling; Pd catalyst, 30 min reaction time [1] |
Why This Matters
For procurement decisions in synthetic chemistry programs, the superior oxidative addition kinetics of the iodo analogue translates to higher yields, shorter reaction times, and broader substrate scope in downstream diversifications.
- [1] Skrydstrup T et al. Substrate effects in the carbonylative Hiyama–Denmark coupling. Nat Commun. 2016;7:13782. Figure 4a. View Source
- [2] Toto P, Gesquiere J-C, Deprez B, Willand N. Synthesis of N-(iodophenyl)-amides via an unprecedented Ullmann–Finkelstein tandem reaction. Tetrahedron Lett. 2006;47(7):1181-1186. View Source
